Chemical properties of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
Chemical properties of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
Introduction: A Versatile Scaffold in Modern Chemistry
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a pyrazole ring, a privileged scaffold known for its presence in numerous biologically active compounds and approved drugs.[1][2] The strategic placement of a bromine atom and a reactive carbaldehyde (aldehyde) group makes this molecule a highly versatile synthetic intermediate.[3] It serves as a foundational building block for constructing more complex molecular architectures, particularly in the pursuit of novel kinase inhibitors, which are at the forefront of targeted cancer therapy and treatment for other diseases driven by dysregulated cell signaling.[1][4][5][6]
This guide provides a comprehensive exploration of the chemical properties, reactivity, and synthetic utility of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde. It is designed for scientists and drug development professionals, offering field-proven insights into its application, detailed experimental protocols for its key transformations, and an authoritative grounding in the underlying chemical principles.
Molecular Structure and Physicochemical Profile
The reactivity and utility of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde are a direct consequence of its distinct functional groups:
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Pyrazole Ring : A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core structure is metabolically stable and capable of participating in crucial hydrogen bonding interactions with biological targets, such as the hinge region of protein kinases.[4][7]
-
Carbaldehyde Group (-CHO) : A highly reactive functional group at the 3-position. It is an electrophilic center, readily undergoing nucleophilic addition and other transformations, which allows for extensive chemical modifications and the introduction of diverse molecular fragments.[3]
-
Bromine Atom (-Br) : Located at the 4-position, the bromine atom is a key functional handle for modern cross-coupling reactions. It provides a site for the strategic formation of new carbon-carbon or carbon-heteroatom bonds.
-
Isopropyl Group (-CH(CH₃)₂) : An alkyl substituent on the N1 nitrogen. This group enhances the molecule's lipophilicity and can be used to probe steric pockets within a target protein's binding site, influencing both potency and selectivity.[3]
Physicochemical Data Summary
| Property | Value |
| IUPAC Name | 4-Bromo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde |
| Molecular Formula | C₇H₉BrN₂O |
| Molecular Weight | 217.07 g/mol |
| CAS Number | 1383855-42-2[8] |
| Physical Form | Powder or crystals |
| Storage | Sealed in dry, 2-8°C |
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles, and it represents a common strategy for the synthesis of pyrazole-3(4)-carbaldehydes.[9][10] This transformation utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce an aldehyde group onto a suitable precursor.
Conceptual Synthesis Workflow
Caption: Vilsmeier-Haack synthesis workflow.
Experimental Protocol: Synthesis of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
This protocol is a representative example based on established Vilsmeier-Haack procedures for similar pyrazoles.[11]
-
Reagent Preparation : In a three-necked flask under an inert atmosphere (Argon or Nitrogen), cool N,N-dimethylformamide (DMF, 4.0 equiv.) to 0°C with an ice bath.
-
Vilsmeier Reagent Formation : Add phosphoryl chloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir for 30 minutes at 0°C.
-
Substrate Addition : Add the appropriate hydrazone precursor (1.0 equiv.), such as the phenylhydrazone of 3-bromo-2-oxopropanal, to the reaction mixture portion-wise.
-
Reaction : After the addition, slowly warm the mixture to room temperature and then heat to 70-80°C. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Quenching and Work-up : Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
-
Neutralization : Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extraction : Extract the product from the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Chemical Reactivity and Key Transformations
The synthetic power of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde stems from the orthogonal reactivity of its two primary functional handles: the aldehyde group and the carbon-bromine bond.
Reactions of the Aldehyde Group: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high degree of regiochemical control.[12][13] For 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, this reaction provides a reliable method for extending the carbon skeleton at the 3-position. The reaction proceeds through the nucleophilic attack of a phosphorus ylide (Wittig reagent) on the aldehyde's carbonyl carbon, followed by the formation of an oxaphosphetane intermediate which collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct.[13][14]
Caption: General mechanism of the Wittig reaction.
-
Ylide Generation : In a flame-dried flask under an inert atmosphere, suspend the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 equiv.) in anhydrous THF. Cool the suspension to 0°C.
-
Add a strong base, such as n-butyllithium (n-BuLi, 1.1 equiv.), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep orange or red). Stir the mixture at this temperature for 1 hour.
-
Aldehyde Addition : Dissolve 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 equiv.) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quenching : Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification : Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography to isolate the target alkene.
Reactions at the C-Br Bond: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organohalide and an organoboron species, catalyzed by a palladium complex.[15] This reaction is arguably the most important transformation for 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde in the context of drug discovery.[1] It allows for the facile introduction of a wide array of aryl and heteroaryl groups at the 4-position, which is a common strategy for modulating the selectivity and physicochemical properties of kinase inhibitors.[1]
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid (in the presence of a base), and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[16][17]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
-
Reaction Setup : To a reaction vessel (e.g., a Schlenk tube or microwave vial), add 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 2.5 equiv.).[16]
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition : Add a degassed solvent system, typically a mixture such as 1,4-dioxane and water (e.g., 4:1 ratio).[16]
-
Heating : Heat the reaction mixture with stirring at a temperature between 80-100°C. Microwave irradiation can often significantly reduce reaction times.[16] Monitor the reaction by TLC or LC-MS.
-
Work-up : After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the coupled product. It is important to note that dehalogenation (replacement of bromine with hydrogen) can sometimes be a competing side reaction.[18][19]
Application Spotlight: A Building Block for Kinase Inhibitors
The pyrazole core is a bioisostere for other hinge-binding motifs and is central to the design of many kinase inhibitors.[1][4][6] Dysregulation of protein kinases is a hallmark of many cancers, making them a major focus of drug discovery.[1] 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde provides a strategic starting point for creating libraries of potential inhibitors. The N1-isopropyl group can probe lipophilic pockets, while the C3 and C4 positions allow for the systematic exploration of the chemical space around the pyrazole core to optimize potency and selectivity.
Drug Discovery Workflow
Caption: Drug discovery workflow using the title compound.
Spectroscopic and Analytical Characterization
While a dedicated spectrum for this specific molecule is not publicly available, its structure allows for predictable spectroscopic signatures.
| Technique | Expected Features |
| ¹H NMR | - Singlet for the pyrazole C5-H proton (~8.0-8.5 ppm).- Singlet for the aldehyde proton (-CHO) (~9.5-10.0 ppm).- Septet for the isopropyl methine proton (-CH) and a doublet for the isopropyl methyl protons (-CH₃). |
| ¹³C NMR | - Signal for the aldehyde carbonyl carbon (~180-190 ppm).- Signals for the pyrazole ring carbons, with the C-Br carbon appearing at a characteristic upfield shift.- Signals for the isopropyl carbons. |
| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde (~1680-1700 cm⁻¹).- C-H stretching vibrations for the aromatic and alkyl groups. |
| Mass Spec. | - A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br/⁸¹Br). |
Safety and Handling
Based on related brominated pyrazoles and aldehydes, 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde should be handled with care in a well-ventilated fume hood.[20]
-
GHS Hazard Statements (Predicted) : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde stands out as a powerful and versatile intermediate in modern organic synthesis. The distinct and predictable reactivity of its aldehyde and bromo-substituents provides chemists with a robust platform for molecular construction. Its application as a scaffold for kinase inhibitors underscores its importance in medicinal chemistry and the ongoing quest for targeted therapeutics. The synthetic protocols and chemical principles outlined in this guide provide a solid foundation for researchers to harness the full potential of this valuable chemical building block.[3]
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- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
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4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid. MilliporeSigma. [Link]
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Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). National Center for Biotechnology Information. [Link]
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